1-(3-Methoxyphenyl)cyclohexan-1-ol
Overview
Description
1-(3-Methoxyphenyl)cyclohexan-1-ol is a chemical compound with the molecular formula C13H18O2. It is a secondary alcohol where the cyclohexanol ring is substituted at the 1-position with a 3-methoxyphenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)cyclohexan-1-ol can be synthesized through the reaction of 3-methoxyphenylmagnesium bromide with cyclohexanone. This Grignard reaction involves the formation of a carbon-carbon bond between the 3-methoxyphenyl group and the carbonyl carbon of cyclohexanone, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 1-(3-methoxyphenyl)cyclohexanone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 1-(3-Methoxyphenyl)cyclohexanone.
Reduction: 1-(3-Methoxyphenyl)cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly analgesics like tramadol.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to its interaction with biological receptors and enzymes.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)cyclohexan-1-ol, particularly in its role as an intermediate in the synthesis of tramadol, involves its interaction with opioid receptors. Tramadol, a derivative of this compound, acts as an agonist at the μ-opioid receptor and inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects .
Comparison with Similar Compounds
Tramadol: A well-known analgesic that shares a similar structure with 1-(3-Methoxyphenyl)cyclohexan-1-ol.
Methadone: Another synthetic opioid with structural similarities.
Cyclohexanol Derivatives: Various derivatives of cyclohexanol that exhibit similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and cyclohexanol backbone make it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFTLWVTWVAPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562956 | |
Record name | 1-(3-Methoxyphenyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1884-42-0 | |
Record name | 1-(3-Methoxyphenyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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